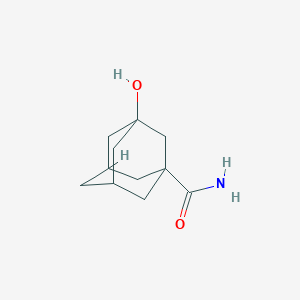

3-Hydroxyadamantane-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyadamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJBRFXBZFKQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Hydroxyadamantane 1 Carboxamide and Its Derivatives

Direct Synthesis Routes to 3-Hydroxyadamantane-1-carboxamide

Direct synthetic routes offer an efficient means to produce this compound, often by leveraging the reactivity of pre-functionalized adamantane (B196018) precursors.

Transformation of 3-Hydroxyadamantane-1-carboxylic Acid Precursors to the Amide

A primary and straightforward method for synthesizing this compound involves the conversion of 3-hydroxyadamantane-1-carboxylic acid. This transformation is typically achieved through standard amide coupling reactions. The carboxylic acid is first activated, for example, by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride. nih.govacs.org The resulting activated species is then reacted with an appropriate amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to yield the desired carboxamide.

Alternatively, coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in combination with hydroxybenzotriazole (B1436442) hydrate (B1144303) (HOBt) can be employed to facilitate the direct amidation of the carboxylic acid with an amine. nih.gov This method is often preferred for its mild reaction conditions and broad functional group tolerance. nih.gov

One-Pot Reaction Sequences for Adamantane Carboxylation and Hydroxylation Leading to Amide Precursors

To streamline the synthesis of the crucial precursor, 3-hydroxyadamantane-1-carboxylic acid, one-pot procedures have been developed. These methods combine the carboxylation and hydroxylation of adamantane derivatives in a single reaction vessel, significantly improving efficiency.

A patented one-pot method starts with adamantanol derivatives, such as 1-adamantanol (B105290) or 1,3-adamantanediol (B44800). The synthesis proceeds through two key steps under strongly acidic conditions:

Carboxylation: The adamantanol derivative reacts with formic acid in concentrated sulfuric acid. google.com

Oxidation: The intermediate adamantane carboxylic acid undergoes in-situ hydroxylation at the 3-position.

This one-pot approach can achieve high yields, with some reported syntheses of 3-hydroxyadamantane-1-carboxylic acid reaching up to 85.3%. google.com Another process utilizing a mixed acid system of nitric acid and sulfuric acid has also been reported to produce the precursor from 1-adamantanecarboxylic acid. guidechem.com

| Starting Material | Reagents | Product | Yield | Reference |

| 1-Adamantanol | 1. Formic Acid, H₂SO₄2. Nitric Acid | 3-Hydroxyadamantane-1-carboxylic acid | 85.3% | google.com |

| 1,3-Adamantanediol | 1. Formic Acid, H₂SO₄2. Nitric Acid | 5-Hydroxyadamantane-1,3-dicarboxylic acid | 65.4% | google.com |

| 1-Adamantanecarboxylic acid | Nitric Acid, Sulfuric Acid | 3-Hydroxyadamantane-1-carboxylic acid | - | guidechem.com |

Enzymatic and Biocatalytic Approaches for Hydroxylation of Adamantane Carboxamides

Enzymatic and biocatalytic methods are emerging as powerful tools for the selective hydroxylation of the adamantane core, offering high regioselectivity under mild conditions. Cytochrome P450 enzymes, in particular, have been shown to hydroxylate adamantane derivatives. google.comresearchgate.net

Research has demonstrated that certain cytochrome P450s can hydroxylate N-(2-adamantyl)-benzamide derivatives to produce N-(5-hydroxy-2-adamantyl)-benzamide derivatives. google.com The primary sites of oxidation on the adamantyl moiety are often the secondary carbons, although hydroxylation at the tertiary bridgehead positions can also occur. nih.gov The use of specific bacterial strains, such as Kitasatospora sp. GF12, has also been shown to effectively catalyze the regioselective hydroxylation of adamantane derivatives like 1,3-adamantanediol to 1,3,5-adamantanetriol. nih.gov

While direct enzymatic hydroxylation of adamantane carboxamides is a promising area, much of the current research focuses on the hydroxylation of related adamantane structures, which can then be converted to the desired carboxamides. nih.govresearchgate.net

Multi-Step Synthesis Pathways from Diverse Adamantane Starting Materials

Multi-step syntheses provide the flexibility to introduce functional groups in a controlled manner, starting from readily available adamantane derivatives.

Functionalization of Adamantane Core for Carboxamide and Hydroxyl Group Installation

The rigid, cage-like structure of adamantane allows for a variety of functionalization reactions. nih.gov The introduction of a carboxyl group or a precursor is often a key first step. The Koch-Haaf reaction, which involves the carboxylation of adamantane or its derivatives using formic acid in the presence of a strong acid like sulfuric acid, is a common method to produce adamantane-1-carboxylic acid. guidechem.comgoogle.com

Once the carboxylic acid is in place, subsequent functionalization can be performed. For instance, 1-adamantanecarboxylic acid can be brominated and then hydrolyzed to yield 3-hydroxyadamantane-1-carboxylic acid. guidechem.com This intermediate can then be converted to the corresponding carboxamide as described previously.

An alternative approach involves starting with a different functional group on the adamantane core and transforming it. For example, 1-bromoadamantane (B121549) can undergo acylation, followed by substitution of the bromine with a hydroxyl group, and subsequent oxidation to form the carboxylic acid.

Regioselective and Stereoselective Synthesis Considerations

The regioselectivity of functionalization is a critical aspect of adamantane chemistry due to the presence of both tertiary (bridgehead) and secondary (methylene) C-H bonds. nih.gov Reactions proceeding through carbocation intermediates, such as the Koch-Haaf reaction, typically favor substitution at the more stable tertiary bridgehead positions. nih.gov

Radical-based functionalization reactions also offer pathways to substituted adamantanes, and the regioselectivity can be influenced by the nature of the radical species and the reaction conditions. nih.gov

In the context of enzymatic hydroxylations, the regioselectivity is determined by the active site of the enzyme. While tertiary carbons are generally preferred sites for CYP450 oxidation, hydroxylation at secondary carbons has also been observed, highlighting the potential for fine-tuning the selectivity. nih.gov For instance, the use of directing groups can guide the functionalization to specific positions on the adamantane scaffold. uni-giessen.de

Green Chemistry and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact and enhance safety. For adamantane derivatives, this includes the exploration of alternative solvents, reagents, and processing technologies.

Application of Ionic Liquids and Eco-friendly Reagents

The use of ionic liquids (ILs) as environmentally benign solvents and catalysts in organic synthesis has gained considerable attention. rsc.org Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. rsc.org In the context of adamantane chemistry, research has pointed towards the potential of substituting strong acids like H₂SO₄ with recyclable ionic liquids to reduce waste in the synthesis of key intermediates like 3-hydroxyadamantane-1-carboxylic acid. While specific, detailed studies on the use of ionic liquids for the direct synthesis of this compound are not extensively documented, the general utility of ILs in amide bond formation is recognized. rsc.org For instance, task-specific ionic liquids have been shown to promote amide production effectively. rsc.org

The development of adamantane-based ionic liquids themselves has also been a subject of research, indicating the compatibility of the adamantane core with ionic liquid structures. justia.com This opens up possibilities for novel, self-catalyzed reaction systems or improved solubility and handling properties.

Beyond ionic liquids, the use of more environmentally friendly reagents is a key aspect of green synthesis. For example, efficient one-pot procedures have been developed for synthesizing cage alcohols with hydroxy groups at the bridgehead positions, which involves nitroxylation with nitric acid followed by hydrolysis in the presence of urea, a relatively benign reagent. researchgate.net Another approach has been the development of a procedure for synthesizing secondary amides from cage substrates via the Ritter reaction using fuming nitric acid, which can be more environmentally friendly than other methods. researchgate.net

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. cam.ac.uk Recent advancements have seen the application of flow chemistry to the synthesis of various adamantane derivatives. smolecule.com

A notable development is a high-yielding, scalable, and safe process for preparing 2-aminoadamantane-2-carboxylic acid, a structurally related compound, using various mesoreactor flow devices. researchgate.netacs.org This approach expedites the lab-scale synthesis by simplifying the handling of potentially hazardous reagents and reaction conditions. researchgate.netacs.org The use of a flow processing regime was found to improve the stability of reaction intermediates by maintaining a relatively constant ionic concentration, which is a departure from batch processes where changing concentrations can lead to side reactions. durham.ac.uk

Furthermore, a fully continuous flow synthesis of 3-amino-1-adamantanol has been achieved, combining nitration, hydrolysis, and neutralization steps. researchgate.net This continuous flow strategy dramatically reduced the reaction time from 8 hours in batch to just 36 minutes, while also suppressing side reactions and increasing the yield from 87.8% to 95.2%. researchgate.net Such integrated sequences, which combine multiple reaction and work-up operations, are a key advantage of continuous processing. cam.ac.uk These examples highlight the immense potential of flow chemistry for the efficient and safe production of this compound and its derivatives.

Optimization of Reaction Conditions and Process Scalability

The transition from laboratory-scale synthesis to industrial production necessitates rigorous optimization of reaction conditions and demonstration of process scalability. Research into the synthesis of 3-hydroxyadamantane-1-carboxylic acid, the direct precursor to the target amide, provides valuable insights into these aspects.

A patented one-pot method for producing hydroxy adamantane carboxylic acid compounds involves the continuous carboxylation and oxidation of an adamantane starting material. google.com This process has been optimized for various parameters, including temperature and reagent concentrations, to achieve high yields. google.com For instance, the oxidation of 1-adamantane carboxylic acid to 3-hydroxy adamantane-1-carboxylic acid showed a significant yield increase from 25.2% to 75.2% when the reaction temperature was raised from 35°C to 50°C. google.com

The table below summarizes the optimization of a one-pot synthesis of 3-hydroxyadamantane-1-carboxylic acid from 1-adamantanol.

| Starting Material | Reaction Step | Key Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Adamantanol | Carboxylation | Formic Acid, H₂SO₄ | 35 | 97 | google.com |

| 1-Adamantane carboxylic acid | Oxidation | Nitric Acid, H₂SO₄ | 35 | 25.2 | google.com |

| 1-Adamantane carboxylic acid | Oxidation | Nitric Acid, H₂SO₄ | 50 | 75.2 | google.com |

| 1-Adamantane carboxylic acid | Oxidation | Nitric Acid, H₂SO₄ | 80 | 75.2 | google.com |

Scalability is a critical factor for the commercial viability of any synthetic process. A new, efficient method for the synthesis of 1,3-adamantanediol from 3-hydroxyadamantane-1-carboxylic acid has demonstrated excellent scalability. acs.orgacs.org This process, which involves chlorination, decarbonylation, and hydrolysis, achieves isolated yields of up to 95% and purities of up to 99%. acs.orgacs.org Crucially, isolated yields of 100 grams per batch have been achieved, with the potential for industrial-scale production noted. acs.orgacs.orgfigshare.com

The table below details the scalable synthesis of a derivative from 3-hydroxyadamantane-1-carboxylic acid.

| Starting Material | Product | Key Steps | Batch Size | Isolated Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Hydroxyadamantane-1-carboxylic acid | 1,3-Adamantanediol | Chlorination, Decarbonylation, Hydrolysis | 100 g | 95 | >99 | acs.orgacs.orgfigshare.com |

These findings underscore the progress being made in the practical and scalable synthesis of adamantane derivatives, paving the way for their broader application.

Chemical Reactivity and Transformations of 3 Hydroxyadamantane 1 Carboxamide

Reactions at the Hydroxyl Group

The tertiary hydroxyl group at the C-3 bridgehead position of the adamantane (B196018) scaffold is a key site for chemical modification. Its reactivity is influenced by the sterically hindered environment of the cage structure.

Esterification and Etherification of 3-Hydroxyadamantane-1-carboxamide

The hydroxyl group of this compound readily undergoes esterification with various acylating agents. For instance, reaction with acyl chlorides or anhydrides in the presence of a base catalyst leads to the formation of the corresponding esters. This transformation is crucial for modifying the lipophilicity and other physicochemical properties of the molecule. A general procedure for Fischer esterification involves reacting the parent carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.com While direct esterification of the carboxamide is less common, the related 3-hydroxyadamantane-1-carboxylic acid can be esterified, for example, with methanol (B129727) in the presence of concentrated sulfuric acid. google.com

Etherification of the hydroxyl group can be achieved under standard Williamson ether synthesis conditions, reacting the corresponding alkoxide with an alkyl halide. However, due to the steric hindrance of the adamantyl cage, these reactions may require more forcing conditions.

| Reaction | Reagents | Product | Reference |

| Fischer Esterification (of parent acid) | Methanol, Sulfuric Acid | Methyl 3-hydroxyadamantane-1-carboxylate | google.com |

Oxidation and Reduction Chemistry of the Hydroxyl Moiety

The tertiary hydroxyl group of this compound can be oxidized to the corresponding ketone, 3-oxoadamantane-1-carboxamide. This transformation can be accomplished using various oxidizing agents. For the related 3-hydroxyadamantane-1-carboxylic acid, oxidation has been achieved using potassium permanganate. researchgate.net Other common methods for oxidizing secondary and tertiary alcohols, such as Swern or Dess-Martin periodinane oxidation, could also be applicable.

Reduction of the hydroxyl group is a more challenging transformation and typically proceeds via a two-step process involving conversion of the hydroxyl group to a good leaving group, followed by reductive cleavage.

| Reaction | Reagents | Product | Reference |

| Oxidation (of parent acid) | Potassium Permanganate | 3-oxoadamantane-1-carboxylic acid | researchgate.net |

Substitution Reactions at the Hydroxylated Bridgehead Position

The hydroxyl group at the C-3 position can be substituted with various nucleophiles, often after activation to a better leaving group. A common transformation is the conversion to a halide. For instance, reaction with thionyl chloride can yield 3-chloroadamantane-1-carboxylic acid from the parent acid. acs.orgacs.org Similarly, treatment with hydrobromic acid can lead to the formation of 3-bromoadamantane derivatives. cuni.cz Direct iodination of 3-hydroxyadamantane-1-carboxylic acid is also possible. Another important substitution is the Ritter reaction, where the hydroxyl group reacts with a nitrile in the presence of a strong acid to form an N-alkylated amide. For example, 3-hydroxyadamantane-1-carboxylic acid reacts with acetonitrile (B52724) in sulfuric acid to produce 3-acetylaminoadamantane-1-carboxylic acid. researchgate.netscience.org.ge

| Reaction | Reagents | Product | Reference |

| Chlorination (of parent acid) | Thionyl Chloride | 3-chloroadamantane-1-carboxylic acid | acs.orgacs.org |

| Bromination | Hydrobromic Acid | 3-bromoadamantane derivatives | cuni.cz |

| Iodination (of parent acid) | Not specified | 3-iodoadamantane-1-carboxylic acid | |

| Ritter Reaction (of parent acid) | Acetonitrile, Sulfuric Acid | 3-acetylaminoadamantane-1-carboxylic acid | researchgate.netscience.org.ge |

Reactivity of the Carboxamide Functionality

The carboxamide group at the C-1 position offers another handle for chemical modification, allowing for the introduction of diverse substituents and further functionalization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the carboxamide can be alkylated, although this can sometimes lead to side reactions, including double N-alkylation. asianpubs.org The synthesis of N-substituted derivatives is often achieved through the amidation of the corresponding carboxylic acid with a primary or secondary amine.

N-acylation of the carboxamide can also be performed to introduce a second acyl group on the nitrogen, forming an imide. These reactions typically require strong acylating agents and a base.

Hydrolysis and Amidation Pathways

The carboxamide group can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis of 3-acetylaminoadamantane-1-carboxylic acid, for instance, yields 3-aminoadamantane-1-carboxylic acid hydrochloride. researchgate.netscience.org.ge

The reverse reaction, amidation, is a fundamental method for synthesizing the title compound and its derivatives. 3-Hydroxyadamantane-1-carboxylic acid can be converted to this compound by first activating the carboxylic acid, for example, by forming an acyl chloride with thionyl chloride, followed by reaction with ammonia (B1221849). google.com Another method involves the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). google.com

| Reaction | Reagents | Product | Reference |

| Hydrolysis (of acylamino derivative) | Hydrochloric Acid | 3-aminoadamantane-1-carboxylic acid hydrochloride | researchgate.netscience.org.ge |

| Amidation (of parent acid) | 1. Thionyl Chloride; 2. Ammonia | This compound | google.com |

| Amidation (of parent acid) | 1,1'-Carbonyldiimidazole, Ammonia | This compound | google.com |

Cyclization Reactions Involving the Carboxamide Group

The proximate positioning of the hydroxyl and carboxamide groups in this compound allows for potential intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. A plausible transformation is the formation of a six-membered 1,3-oxazinan-4-one ring system. This type of cyclization would involve the nucleophilic attack of the hydroxyl oxygen onto the activated carbonyl carbon of the carboxamide. Such reactions are typically promoted under acidic or basic conditions or through the use of coupling agents that activate the carboxamide group.

While direct experimental evidence for the cyclization of this compound is not extensively documented, analogous transformations in similar bifunctional molecules are known. For instance, the intramolecular cyclization of amino acid-derived diazoketones has been shown to produce oxazinanones under Brønsted acid catalysis. nih.gov Similarly, hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) are known to promote intramolecular electrophilic cyclization of alkynylamides to form pyrrolidinone skeletons. researchgate.net These examples suggest that with the appropriate activating agent, this compound could undergo cyclization to form a spiro-heterocycle, where the adamantane cage is linked to the newly formed oxazinanone ring at a spiro center. The synthesis of adamantane spiro-heterocycles is a known strategy for creating compounds with unique three-dimensional structures. nih.govresearchgate.netresearchgate.net

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Cyclization of this compound

| Reactant | Conditions | Product | Heterocyclic System |

|---|

Transformations of the Adamantane Cage

The adamantane cage itself is a site for various chemical transformations, allowing for the introduction of new functional groups or modification of the cage structure.

The adamantane cage of this compound possesses several non-substituted carbon atoms, including two tertiary (bridgehead) and multiple secondary (methylene) positions, which are susceptible to functionalization. The reactivity of these C-H bonds is a cornerstone of adamantane chemistry. researchgate.netuni-giessen.de

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of adamantane derivatives. nih.govrsc.org The amide group in this compound can act as a directing group, facilitating the regioselective functionalization of adjacent methylene (B1212753) C-H bonds. For example, palladium-catalyzed arylation of adamantyl amides has been reported, demonstrating the feasibility of introducing aryl groups onto the cage. researchgate.net

Furthermore, the remaining tertiary bridgehead positions (C5 and C7) are potential sites for electrophilic substitution reactions, such as hydroxylation or halogenation, under strongly acidic or radical conditions. researchgate.netgoogle.com The selective functionalization of tertiary C-H bonds in the adamantane core of 5-(1-adamantyl)uracils has been achieved using H₂SO₄ in trifluoroacetic anhydride, leading to derivatives with amide, amino, and aryl groups. researchgate.net This suggests that this compound could be converted into di- or tri-substituted adamantane derivatives.

Table 2: Potential Sites for Further Functionalization

| Position on Adamantane Cage | Type of C-H bond | Potential Reactions |

|---|---|---|

| C5, C7 | Tertiary (bridgehead) | Hydroxylation, Halogenation, Amination |

The adamantane cage is known for its high thermodynamic stability. However, under certain conditions, particularly in the presence of strong Lewis or Brønsted acids, cage rearrangements can occur. These rearrangements often proceed through carbocationic intermediates. For instance, the synthesis of 1,2-disubstituted adamantanes can sometimes involve skeletal rearrangements of precursor molecules. mdpi.com

A notable example is the Wagner-Meerwein rearrangement, which has been observed in the Ritter reaction of noradamantane alcohols to yield 2-substituted 1-aminoadamantanes. mdpi.com This indicates that carbocations generated on the adamantane framework or its homologues can trigger skeletal shifts. While the 1,3-substitution pattern of this compound is relatively stable, forcing conditions could potentially lead to cage-opening or rearrangement to form other isomeric structures, such as protoadamantane (B92536) derivatives. cuni.cz Studies on the solvolysis of adamantyl derivatives have provided significant insights into the behavior of carbocations on this rigid framework. acs.org

Chemoselective and Regioselective Reaction Pathways

The presence of multiple functional groups and different types of C-H bonds in this compound makes chemoselectivity and regioselectivity crucial considerations in its transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, a key challenge is to selectively target the hydroxyl group, the carboxamide group, or a specific C-H bond. For example:

Reduction: The carboxamide can be reduced to an amine. A chemoselective reducing agent would be required to avoid the reduction of the hydroxyl group. The reduction of adamantane carboxamides with LiAlH₄ has been noted to be inhibited when the carbonyl group is directly attached to the adamantane cage, suggesting high steric hindrance. researchgate.net

Oxidation: The tertiary hydroxyl group can be oxidized to a ketone. This would require an oxidant that does not affect the carboxamide or the C-H bonds of the cage.

Acylation/Esterification: The hydroxyl group can be acylated to form an ester, while the primary amide N-H bonds can also be acylated. Selective acylation of the hydroxyl group would depend on the reaction conditions and the nature of the acylating agent.

Regioselectivity pertains to the specific site of reaction within a functional group or on the adamantane cage.

C-H Functionalization: As discussed, the functionalization of the adamantane cage can be highly regioselective. Amide-directed C-H activation favors the methylene positions adjacent to the C1 bridgehead. researchgate.net In contrast, reactions proceeding via carbocation or radical intermediates typically favor the electronically more reactive tertiary bridgehead positions (C5 and C7). researchgate.netgoogle.com

Reaction with Azoles: The reaction of 1-adamantanecarboxylic acid with azoles in concentrated sulfuric acid leads to the regioselective introduction of the azole group at the C3 position, demonstrating the preferential formation of a carbocation at this site for subsequent nucleophilic attack. nih.gov This highlights the inherent regioselectivity of reactions involving carbocationic intermediates on the adamantane scaffold.

The interplay of electronic and steric effects, along with the choice of reagents and reaction conditions, dictates the outcome of reactions on this multifunctional molecule, allowing for controlled and selective transformations.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Hydroxyadamantane 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of 3-Hydroxyadamantane-1-carboxamide in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecular framework can be assembled.

1H, 13C, and 2D NMR Techniques

The combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The adamantane (B196018) cage protons typically appear as a series of multiplets in the upfield region (approximately 1.5-2.2 ppm). The protons of the amide group (-CONH₂) are expected to appear as a broad singlet, and the hydroxyl (-OH) proton also gives rise to a singlet, with chemical shifts that can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon of the amide, the two tertiary carbons of the adamantane cage bonded to the substituents (C1 and C3), and the secondary and tertiary carbons that make up the rest of the cage. The chemical shifts are influenced by the electronegativity of the attached functional groups. For instance, the carbon attached to the hydroxyl group (C3) and the carbon attached to the carboxamide group (C1) will be shifted downfield compared to the unsubstituted adamantane carbons.

Predicted NMR Data for this compound Note: Experimental data for this compound is not readily available in the cited literature. The following table is based on predicted values and data from the closely related 3-Hydroxyadamantane-1-carboxylic acid.

| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | Adamantane CH₂, CH | 1.5 - 2.2 (m) | Complex multiplets due to the rigid cage structure. |

| -OH | Variable (br s) | Shift is dependent on solvent, concentration, and temperature. | |

| -CONH₂ | ~7.0 - 8.0 (br s) | Two protons, may appear as two separate signals or a single broad signal. | |

| ¹³C NMR | C=O (Amide) | ~178 - 182 | Carbonyl carbon is significantly deshielded. |

| C-OH | ~68 - 72 | Tertiary carbon attached to the hydroxyl group. | |

| C-CONH₂ | ~40 - 45 | Tertiary carbon attached to the carboxamide group. | |

| Adamantane CH | ~30 - 40 | Bridgehead carbons of the cage. | |

| Adamantane CH₂ | ~35 - 45 | Methylene (B1212753) carbons of the cage. |

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY experiments would reveal correlations between geminal and vicinal protons within the adamantane framework, helping to trace the connectivity through the cage.

HSQC spectra correlate each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of the adamantane proton and carbon signals. nih.gov

HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the assignment of the quaternary carbons and the connection of the substituents to the adamantane cage, for example, by showing a correlation from the protons on C2/C8/C9 to the carbonyl carbon (C=O). youtube.com

Dynamic NMR for Conformational Analysis

While the adamantane cage itself is conformationally rigid, the substituents are not. Dynamic NMR (DNMR) can be employed to study the rotational dynamics around the C1-C(O)NH₂ single bond. nih.gov At low temperatures, the rotation around this bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational conformers (rotamers). By analyzing the changes in the NMR spectrum as a function of temperature, the energy barrier (activation energy) for this rotation can be determined. nih.govacs.org This provides valuable information about the steric hindrance and electronic interactions between the carboxamide group and the adamantane skeleton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands. For the related 3-Hydroxyadamantane-1-carboxylic acid, a broad band for the O-H stretch is observed around 3305 cm⁻¹ and a sharp C=O stretch appears at about 1708 cm⁻¹. asianpubs.org For the amide, the following bands would be anticipated:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: One or two sharp bands in the 3100-3500 cm⁻¹ region for the primary amide N-H bonds.

C-H Stretch: Bands just below 3000 cm⁻¹ for the C-H bonds of the adamantane cage.

Amide I Band (C=O Stretch): A strong, sharp absorption around 1650-1680 cm⁻¹, which is characteristic of primary amides.

Amide II Band (N-H Bend): An absorption in the range of 1600-1640 cm⁻¹.

C-O Stretch: A band in the 1000-1250 cm⁻¹ region for the hydroxyl C-O bond.

Raman Spectroscopy: Raman spectroscopy, which relies on changes in polarizability, is an excellent complementary technique to IR. It is particularly effective for identifying vibrations of the non-polar hydrocarbon skeleton. bohrium.combris.ac.uk The Raman spectrum of adamantane derivatives typically shows sharp, well-defined peaks corresponding to the symmetric vibrations of the cage structure. researchgate.net Key expected features for this compound would include strong signals for the C-C stretching and bending modes of the adamantane framework. While the amide and hydroxyl vibrations are also Raman active, they are generally weaker than in the IR spectrum.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. With a molecular formula of C₁₁H₁₇NO₂, the expected monoisotopic mass is approximately 195.1259 g/mol .

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This ion is often unstable and undergoes fragmentation. libretexts.org The fragmentation pattern provides a fingerprint that can be used for identification. Key predicted fragmentation pathways for this compound include:

Loss of the amide group: A prominent fragmentation would be the cleavage of the C-C bond adjacent to the adamantane cage, leading to the loss of the carboxamide radical (•CONH₂) or a neutral ammonia (B1221849) molecule (NH₃) followed by CO.

Loss of water: Dehydration involving the hydroxyl group is a common fragmentation pathway for alcohols, which would result in a peak at M-18. uni.lu

Fragmentation of the adamantane cage: The adamantane cage itself can fragment, although it is relatively stable. This would lead to a series of peaks corresponding to the loss of hydrocarbon fragments (e.g., C₂H₄, C₃H₅, C₄H₉).

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adamantane ring would yield a stable acylium ion ([M-Ad]⁺) or an adamantyl cation ([Ad]⁺).

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the searched literature, studies on the closely related 3-Hydroxyadamantane-1-carboxylic acid show extensive intermolecular hydrogen bonding involving the hydroxyl and carboxyl groups. asianpubs.orgresearchgate.net

For this compound, a similar complex network of hydrogen bonds is expected in the solid state. The primary amide group is an excellent hydrogen bond donor (via the two N-H protons) and acceptor (via the lone pairs on the oxygen atom). The hydroxyl group can also act as both a donor and an acceptor. These interactions would likely lead to the formation of a stable, three-dimensional supramolecular architecture, significantly influencing the compound's physical properties such as melting point and solubility.

Chiroptical Spectroscopy (if enantiomers exist)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules that can exist as non-superimposable mirror images (enantiomers).

However, this compound is an achiral molecule. The adamantane cage substituted at the 1 and 3 positions possesses a plane of symmetry that passes through both substituents and bisects the rest of the molecule. askfilo.commdpi.com Because the molecule is superimposable on its mirror image, it does not have enantiomers and will not exhibit a signal in chiroptical spectroscopy. Therefore, these techniques are not applicable for the stereochemical analysis of this specific compound.

Theoretical and Computational Chemistry Studies of 3 Hydroxyadamantane 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular-level characteristics of 3-Hydroxyadamantane-1-carboxamide, from its electronic architecture to its reactivity and spectroscopic signatures.

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. smolecule.comresearchgate.net For adamantane (B196018) derivatives, DFT calculations help in understanding their stability and reactivity. smolecule.com The electronic structure of compounds like this compound is significantly influenced by its functional groups. The presence of the hydroxyl and carboxamide groups introduces polarity and the capacity for hydrogen bonding, which is in contrast to the nonpolar nature of the adamantane cage itself.

DFT studies on related adamantane carboxylic acids have been performed to understand their electronic characteristics. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. researchgate.net For instance, in similar structures, a larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Table 1: Calculated Electronic Properties of a Representative Adamantane Derivative (Note: This is a representative table based on typical DFT calculations for similar molecules, as specific data for this compound is not available.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | 1.50 |

| HOMO-LUMO Gap | 8.75 |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy of transition states. acs.orgnih.gov For adamantane derivatives, these methods have been applied to understand reactions such as chlorination and decarbonylation. acs.org For example, in the synthesis of 1,3-adamantanediol (B44800) from 3-hydroxyadamantane-1-carboxylic acid, DFT was used to investigate the decarbonylation of an acyl chloride intermediate. acs.org

The analysis of the Intrinsic Reaction Coordinate (IRC) can map the entire reaction pathway from reactants to products through the transition state. This provides a detailed picture of the geometric and electronic changes that occur during the reaction. Such studies can reveal the role of catalysts and solvents in modifying the reaction barriers and stabilizing intermediates. acs.org While specific studies on the reaction mechanisms of this compound are not prevalent, the methodologies applied to its carboxylic acid precursor demonstrate the potential of these computational tools. acs.orgfigshare.com

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and predicting UV-Vis spectra. nih.gov The predicted spectra can then be compared with experimental data to confirm the molecular structure. researchgate.net

For related adamantane derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been used to compute vibrational frequencies and NMR chemical shifts. researchgate.net The calculated vibrational spectra are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the corresponding functional groups and skeletal vibrations of the adamantane cage.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their flexibility and interactions with their environment. mdpi.com

Conformational Flexibility and Preferred Conformations

The adamantane cage is known for its rigidity. However, the substituent groups, in this case, the hydroxyl and carboxamide moieties, can exhibit conformational flexibility through rotation around single bonds. MD simulations can explore the potential energy surface of this compound to identify its most stable (preferred) conformations. upc.edu

These simulations can reveal how intramolecular hydrogen bonding between the hydroxyl and carboxamide groups might influence the conformational preferences. Understanding the preferred conformations is crucial as it can dictate how the molecule interacts with other molecules, such as biological receptors or crystal packing forces.

Table 2: Representative Torsional Angles for a Flexible Adamantane Derivative (Note: This is a representative table based on typical MD simulation results for substituted adamantanes, as specific data for this compound is not available.)

| Torsional Angle | Angle (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|

| C-C-C-O (Hydroxyl) | 60, 180, -60 | ~1.5 |

| C-C(O)-N (Amide) | 0, 180 | ~20 (due to partial double bond character) |

Solvation Effects and Intermolecular Interactions

The interaction of a molecule with its solvent environment can significantly affect its properties and behavior. MD simulations can explicitly model the solvent molecules around this compound, providing a detailed picture of the solvation shell. researchgate.net These simulations can calculate important thermodynamic properties like the solvation free energy, which indicates the molecule's solubility in a particular solvent. researchgate.net

The hydroxyl and carboxamide groups are capable of forming hydrogen bonds with polar solvents like water. MD simulations can quantify the number and lifetime of these hydrogen bonds, revealing the extent of intermolecular interactions. This information is critical for understanding the compound's solubility and how it might behave in different chemical or biological environments. For instance, studies on similar adamantane derivatives have highlighted how solvation in an aqueous medium can be crucial for biological activity. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is crucial in drug design for understanding ligand-target interactions at a molecular level. Studies on various derivatives of this compound have utilized molecular docking to explore their binding modes and affinities for several important biological targets.

One notable area of research involves N-(3-hydroxyadamantane)indole-2-carboxamide derivatives as potential antitubercular agents targeting the Mycobacterium tuberculosis (M. tb) MmpL3 transporter protein. nih.gov Docking studies revealed that these compounds fit within the MmpL3 active site. The most favorable poses showed key interactions, including a hydrogen bond between the amide NH group and the side chain of Asp645. nih.gov Additionally, the indole (B1671886) NH group formed another hydrogen bond with Asp645, while the adamantane and indole rings engaged in hydrophobic and π-π stacking interactions within the binding pocket. nih.gov

In another study, adamantane-linked 1,2,4-triazole (B32235) derivatives were investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and obesity. mdpi.com Docking simulations of these compounds into the 11β-HSD1 active site yielded binding affinity scores comparable to known inhibitors, suggesting they could effectively occupy the binding site. mdpi.com However, the initial set of derivatives did not replicate all the key interactions formed by a potent co-crystallized inhibitor. mdpi.com

Furthermore, adamantane-based compounds have been docked against the urease enzyme, a key target for treating infections caused by Helicobacter pylori. nih.gov Adamantane-thiourea derivatives showed potent inhibitory activity, and docking studies suggested their binding is stabilized by interactions with key residues in the urease active site. nih.gov Similarly, computational studies of adamantane-linked hydrazine-1-carbothioamides confirmed their potential as urease inhibitors through detailed molecular docking analysis. nih.govmdpi.com

Table 1: Summary of Molecular Docking Studies on this compound Derivatives

| Ligand Derivative Class | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| N-(3-hydroxyadamantane)indole-2-carboxamides | MmpL3 (Mycobacterium tuberculosis) | Hydrogen bonds with Asp645; Hydrophobic interactions from the adamantane cage. | nih.gov |

| Adamantane-linked 1,2,4-triazoles | 11β-HSD1 | Binding within the active site with favorable affinity scores. | mdpi.com |

| N-(Adamantan-1-ylcarbamothioyl)alkanamides | Urease (Helicobacter pylori) | Interactions with the nickel-containing active site. | nih.gov |

| 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides | Urease | Hydrogen bonding and hydrophobic interactions within the enzyme's active site. | nih.govmdpi.com |

| Adamantane-based compounds | Sigma-2 (σ2) Receptor | Determination of binding modes within the active site. | researchgate.net |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are invaluable for understanding the mechanisms of drug action, predicting the activity of new compounds, and optimizing lead structures.

SAR studies on quinoline-carboxamide and other derivatives as P2X7 receptor antagonists have shown how specific substitutions on the aromatic rings influence inhibitory potency. nih.govnih.gov For instance, the presence of electron-withdrawing groups like -OCF₃ and -CF₃, or highly electronegative atoms like fluorine and chlorine, was found to enhance the antagonist affinity. nih.gov These analyses help in designing more potent and selective antagonists.

Although not specific to the 3-hydroxy derivative, broader QSAR studies on adamantane analogs have been conducted for various therapeutic targets. For example, 3D-QSAR models have been developed for aminoadamantane derivatives as influenza M2 channel inhibitors. mdpi.com These models help to predict the inhibitory activity of new analogs and guide the design of next-generation antiviral agents that can overcome resistance. mdpi.comopenbioinformaticsjournal.com The models often suggest that a combination of a lipophilic adamantane core with appropriately placed polar groups is essential for high potency. mdpi.com

Table 2: Summary of QSAR/SAR Studies Involving Adamantane Carboxamide Derivatives

| Compound Series | Biological Activity | Key Structural Descriptors/Features | Observed Relationship/Insight | Reference |

|---|---|---|---|---|

| N-(3-adamantanol)indole-2-carboxamides | Anti-tuberculosis (anti-MmpL3) | Lipophilicity (ClogP) | A positive correlation was found between increasing lipophilicity and higher anti-TB activity. | nih.gov |

| Quinoline-carboxamide derivatives | P2X7R Antagonism | Phenyl ring substitutions (-OCF₃, -CF₃, halogens) | Electron-withdrawing and highly electronegative substitutions on the phenyl ring enhanced inhibitory potency. | nih.govnih.gov |

| Aminoadamantane derivatives | Anti-influenza (M2 channel inhibition) | 3D-QSAR fields (steric and electrostatic) | The models indicated that a combination of the lipophilic adamantane cage and polar functional groups is required for potent inhibition. | mdpi.com |

| Azomethine derivatives of 2-amino-1-benzothiophene-3-carboxamide | Anticholinesterase & Anti-amyloid | Various molecular descriptors | QSAR models were successfully built to predict the activity of new analogs for potential Alzheimer's disease therapy. | silae.it |

Biological Activity and Mechanistic Insights of 3 Hydroxyadamantane 1 Carboxamide and Its Analogues

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For analogues of 3-hydroxyadamantane-1-carboxamide, these investigations have systematically explored how modifications to the hydroxyl group, the carboxamide moiety, and the adamantane (B196018) scaffold itself influence biological activity.

The hydroxyl group at the C-3 position of the adamantane ring serves as a key interaction point, often acting as a hydrogen bond donor or acceptor. Its modification or replacement has profound effects on the biological activity of the resulting analogues.

In the context of retinoid-derived molecules, the phenolic hydroxyl group, an analogue to the adamantane hydroxyl, is considered a critical pharmacophoric element. Studies on adamantyl-substituted retinoid-derived molecules demonstrated that the position of the hydroxyl group is optimal for inducing apoptosis and antiproliferative activities in cancer cells. nih.gov Replacing the 4'-OH group in a related scaffold, 3-Cl-AHPC, with other polar groups or switching its position significantly diminished or eliminated apoptotic activity, highlighting the importance of this specific hydrogen-bonding interaction. nih.gov

| Parent Scaffold | Modification | Resulting Effect | Target | Source |

|---|---|---|---|---|

| 3-Cl-AHPC (Retinoid Analogue) | Removal/repositioning of 4'-OH group | Elimination of apoptotic activity | Cancer Cells (Putative: SHP) | nih.gov |

| Azaadamantane Derivative | Deoxygenation (Removal of -OH) | ~10-fold increase in binding affinity | σ₁, σ₂ Receptors | researchgate.net |

| Imidazole-4-carboxamide | Introduction of 3-hydroxyadamantane | Creation of novel CB2 ligand analogues | Cannabinoid Receptor 2 (CB2) | nih.gov |

The carboxamide group is a versatile functional handle that can be elaborated into a wide array of derivatives to explore interactions with target proteins. Rational design strategies have focused on attaching various cyclic and aromatic systems to the amide nitrogen.

One notable example is the development of antitubercular agents by coupling 3-amino-1-adamantanol (the precursor to the title compound) with various indole-2-carboxylic acids. nih.gov This creates a series of N-(3-hydroxyadamantane)indole-2-carboxamides. SAR studies revealed that substitutions on the indole (B1671886) ring significantly modulate activity against Mycobacterium tuberculosis. For instance, a dichloro-substituted indole analogue (8j) proved to be the most active in its series, with a minimum inhibitory concentration (MIC) of 1.32 μM. nih.gov This was approximately four times more potent than the standard drug ethambutol. The study also highlighted a positive correlation between lipophilicity and anti-TB activity within this series of adamantanol derivatives. nih.gov In another study, N-adamantylamides were synthesized and investigated as potential inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), where the nature of the group attached to the amide was critical for activity. researchgate.net

| Compound | Derivatization on Indole Ring | Activity (MIC, μM) vs. M. tb H37Rv | Source |

|---|---|---|---|

| 8a | Unsubstituted | 51.5 | nih.gov |

| 8c | 4-Methoxy | 11.7 | nih.gov |

| 8i | 5,7-Dichloro | 2.89 | nih.gov |

| 8j | 4,6-Dichloro | 1.32 | nih.gov |

| Ethambutol (Standard) | N/A | 4.89 | nih.gov |

Modifying the adamantane core itself, by introducing substituents at other bridgehead or bridge positions, can influence the compound's steric profile, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets.

In the development of P2X7 receptor antagonists, fluorination of the adamantane scaffold was explored. Starting from 3-fluoroadamantane-1-carboxylic acid, a mixture containing 3-fluoro-5-hydroxyadamantane-1-carboxylic acid was generated, which served as a precursor for potent P2X7 antagonists. google.com This indicates that substitution on the adamantane core is a viable strategy for modulating activity at this receptor.

For cannabinoid receptor ligands, substitutions at the 3'-adamantyl position can lead to analogues with improved affinities and selectivities for CB1 versus CB2 receptors. sci-hub.se The introduction of fluorine into the adamantane ring of imidazole-based CB2 ligands was systematically studied. nih.gov While fluorination at the 3-position of the adamantane ring was explored, the most significant improvements in affinity and selectivity were achieved by modifying other parts of the molecule, suggesting that the adamantane position may be less tolerant to substitution in that specific scaffold. nih.gov Further research has shown that even minor changes, such as the addition of methyl groups to the adamantane core, can result in markedly different potencies for various biological activities. scispace.com

Exploration of Molecular Targets and Pathways

Analogues of this compound have been investigated for their ability to modulate a range of molecular targets, including enzymes crucial to metabolic and inflammatory pathways, and receptors involved in neurotransmission and immune response.

The adamantane scaffold is frequently used to design enzyme inhibitors due to its ability to fit into hydrophobic pockets of active sites.

11β-HSD-1: Derivatives of 3-hydroxyadamantane-1-carboxylic acid have been shown to be effective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1). This enzyme is involved in the conversion of cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome and obesity.

DPP-4: Dipeptidyl peptidase-4 (DPP-4) is a target for type 2 diabetes treatment. A study of fifteen adamantane derivatives identified 3,5-dimethyladamantane-1-carboxamide (B241805) as a selective DPP-4 inhibitor with an IC₅₀ value of 53.94 μM. researchgate.net

Epoxide Hydrolase: Soluble epoxide hydrolase (sEH) is another enzyme target for which adamantane-based pharmaceuticals have been developed, leveraging the scaffold to orient pharmacophores for enhanced interaction with the active site. scispace.com

Enzyme inhibition can occur through various mechanisms, including competitive inhibition, where the inhibitor vies for the active site, and non-competitive inhibition, where it binds to an allosteric site to induce a conformational change. savemyexams.comlibretexts.org The specific mechanism for these adamantane-based inhibitors depends on the precise structure of the analogue and the topology of the enzyme's binding site.

| Analogue/Derivative Class | Enzyme Target | Therapeutic Area | Source |

|---|---|---|---|

| Derivatives of 3-hydroxyadamantane-1-carboxylic acid | 11β-HSD-1 | Metabolic Syndrome, Obesity | |

| 3,5-Dimethyladamantane-1-carboxamide | DPP-4 | Type 2 Diabetes | researchgate.net |

| General Adamantane-based pharmaceuticals | Soluble Epoxide Hydrolase (sEH) | Inflammation, Hypertension | scispace.com |

The rigid adamantane moiety is also ideal for positioning functional groups to interact with receptor binding pockets.

Cannabinoid Receptors: The adamantane group is a key feature in many high-affinity cannabinoid receptor ligands. sci-hub.se Research into functionalized adamantyl compounds has led to derivatives with selective binding to cannabinoid receptors (CB1 and CB2). In an effort to develop highly affine and selective CB2 receptor ligands for PET imaging, a series of N-(adamantan-1-yl)-imidazole-4-carboxamides were synthesized. The introduction of a hydroxyl group at the 3-position of the adamantane was part of this exploration. One of the most potent and selective CB2 ligands ever discovered, compound 15 (an imidazole (B134444) derivative with a fluorinated side chain), emerged from this class of molecules, showcasing a Kᵢ of 0.29 nM for CB2 and over 10,000-fold selectivity versus CB1. nih.gov

P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and chronic pain. Adamantanyl-substituted benzamide (B126) compounds, which can be synthesized from 3-hydroxyadamantane-1-carboxylic acid precursors, have been discovered as potent P2X7 receptor antagonists. google.com This highlights the utility of the hydroxy-adamantane-carboxamide scaffold in developing modulators for this ion channel.

Modulation of Cellular Biochemical Processes (e.g., mitochondrial respiration)

Research has shown that adamantane derivatives can influence fundamental cellular processes, such as mitochondrial respiration. Specifically, 3-hydroxyadamantane-1-carboxylic acid, a closely related analogue, has been observed to inhibit state 3 respiration in mitochondria, although only at high concentrations (2,560 mg/L). researchgate.net This inhibition of the electron transport chain's active state suggests a potential to disrupt cellular energy production. researchgate.netresearchgate.net

Furthermore, studies on mitochondria isolated from rainbow trout have demonstrated that while 3-hydroxyadamantane-1-carboxylic acid inhibited state 3 respiration at the highest tested concentration, it also led to a concentration-dependent decrease in the production of hydrogen peroxide (H2O2), a reactive oxygen species (ROS). researchgate.netresearchgate.net In contrast, another analogue, 3,5-dimethyladamantane-1-carboxylic acid, not only inhibited state 3 respiration but also increased H2O2 production. researchgate.net Both compounds, however, were found to uncouple the mitochondrial membrane potential and increase state 4 respiration, indicating a multifaceted impact on mitochondrial function. researchgate.netresearchgate.netislandscholar.caislandarchives.ca This suggests that adamantane derivatives can act as mitochondrial toxicants, potentially through mechanisms similar to those of naphthenic acids found in oil sands process-affected water. islandscholar.caislandarchives.ca

Table 1: Effects of Adamantane Derivatives on Mitochondrial Respiration

| Compound | Effect on State 3 Respiration | Effect on H2O2 Production |

| 3-Hydroxyadamantane-1-carboxylic acid | Inhibition at high concentrations | Concentration-dependent reduction |

| 3,5-Dimethyladamantane-1-carboxylic acid | Inhibition | Increased |

In Vitro Biological Profiling Methodologies

A variety of in vitro methods are employed to characterize the biological effects of this compound and its analogues.

Cell-based assays are fundamental in determining the pharmacological profile of adamantane derivatives. googleapis.com These assays can range from simple endpoint measurements to complex high-content screening (HCS) and kinetic readouts. nuvisan.com Common types of cell-based assays include:

Reporter gene assays: These measure the expression of a specific gene linked to a reporter molecule like luciferase or green fluorescent protein (GFP) to understand the compound's effect on a particular signaling pathway. nuvisan.com

Second messenger assays: These quantify the levels of intracellular signaling molecules like cAMP or IP-1 to assess the activation or inhibition of G-protein coupled receptors (GPCRs). nuvisan.com

Protein degradation and secretion assays: These can monitor a compound's influence on protein stability and cellular secretion processes. nuvisan.com

Biomarker assays: These assays measure the levels of specific proteins or their modifications (e.g., phosphorylation) to gauge the compound's impact on cellular pathways. nuvisan.com

Substrate transport assays: For compounds that may interact with transporters, these assays directly measure the uptake or efflux of a labeled substrate. nih.gov

Binding assays: These determine if a compound binds to a specific cellular target, which may or may not result in altered function. nih.gov

The choice of assay depends on the specific biological question being addressed, with throughput capabilities ranging from low to high, accommodating large chemical library screenings. nuvisan.comnih.gov

Adamantane derivatives have been widely investigated for their therapeutic potential against various pathogens and inflammatory conditions. researchgate.net

Antimicrobial and Antiviral Activity: The adamantane scaffold is a well-established pharmacophore in antiviral drug design. researchgate.netnih.gov For instance, amantadine (B194251) and rimantadine (B1662185) are known adamantane-based antiviral drugs. researchgate.net The antiviral activity of new analogues is often assessed in cell-based assays where the reduction in viral load in infected cell lines is measured. Similarly, antimicrobial activity is determined by measuring the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. researchgate.netresearchgate.net Some adamantane derivatives have shown significant antibacterial activity, with MIC values comparable to clinically used antibiotics. researchgate.net The lipophilicity imparted by the adamantane cage is thought to enhance the membranotropic activity of these compounds, contributing to their antimicrobial effects. researchgate.net

Anti-inflammatory Activity: The anti-inflammatory properties of adamantane derivatives are evaluated using various in vitro and in vivo models. nih.gov Cell-based assays can be used to measure the inhibition of inflammatory mediators. google.com Animal models, such as carrageenan-induced paw edema and croton oil-induced ear edema, are also employed to assess the in vivo anti-inflammatory efficacy. nih.govmdpi.com The mechanism of anti-inflammatory action for some derivatives may be linked to the inhibition of enzymes like cyclooxygenase (COX), which are key in the inflammatory pathway. nih.gov

Table 2: Biological Screening of Adamantane Derivatives

| Activity | Screening Method | Key Parameters |

| Antiviral | Cell-based viral replication assays | Viral load reduction |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays | MIC values against bacterial and fungal strains |

| Anti-inflammatory | Carrageenan-induced paw edema, Croton oil-induced ear edema | Reduction in edema/inflammation |

Stereochemical Influences on Biological Recognition and Activity

Stereochemistry plays a critical role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. unimi.it This is due to the specific three-dimensional arrangement of atoms that dictates how a molecule interacts with its biological target. unimi.it

For adamantane derivatives that possess stereogenic centers, the spatial orientation of substituents can significantly impact their binding affinity to receptors and enzymes. nih.gov For example, in a study of rimantadine, which has a stereogenic center, it was found to be more potent than its achiral counterpart, amantadine. nih.gov The introduction of stereocenters can lead to more specific interactions with the target protein, enhancing efficacy.

The synthesis of enantiomerically pure adamantane derivatives is therefore crucial for understanding their structure-activity relationships. nih.gov Chiral separation techniques and asymmetric synthesis methods are employed to obtain individual stereoisomers for biological evaluation. nih.gov Molecular modeling and docking studies can further elucidate the structural and stereochemical requirements for efficient interaction with biological targets, guiding the design of more potent and selective adamantane-based therapeutic agents. unimi.itresearchgate.net The comparison of biological activities between different stereoisomers is essential to identify the most active and safe candidate for further development. unimi.it

Applications of 3 Hydroxyadamantane 1 Carboxamide in Non Biological Fields

Utility as a Versatile Synthetic Building Block

The bifunctional nature of 3-hydroxyadamantane-1-carboxamide, arising from its hydroxyl and carboxamide groups, makes it an important intermediate in organic synthesis. These functional groups provide reactive sites for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

As a precursor, this compound and its derivatives are instrumental in the synthesis of a wide range of organic molecules. The adamantane (B196018) cage provides a rigid and sterically defined scaffold, which can be further functionalized. For instance, the hydroxyl group can undergo oxidation to form ketones or be substituted, while the carboxamide group can participate in various coupling reactions. This dual reactivity allows for the stepwise and controlled introduction of different functionalities, leading to the creation of intricate and polyfunctional adamantane derivatives. researchgate.net The synthesis of other bifunctional adamantane derivatives, such as 1,3-adamantanediol (B44800), can be achieved from precursors like 3-hydroxyadamantane-1-carboxylic acid, highlighting the role of this class of compounds in accessing other useful building blocks. acs.org

A notable application of a related compound, 3-bromoadamantane-1-carboxamide, is in radical functionalization methods to create a variety of substituted adamantanes. smolecule.com This showcases the versatility of the adamantane-carboxamide framework in generating diverse molecular structures. The synthesis of various adamantane derivatives often involves leveraging the reactivity of functional groups at the 1 and 3 positions of the adamantane core. researchgate.net

The rigid and well-defined three-dimensional structure of the adamantane cage makes it an attractive scaffold for the design of chiral auxiliaries and ligands for asymmetric catalysis. While this compound itself is achiral, its derivatives can be used to create chiral environments around a metal center in a catalyst. The synthesis of individual stereoisomers of related compounds can be achieved by attaching a mixture of enantiomers to a chiral auxiliary, followed by separation. google.com This principle can be applied to adamantane derivatives to prepare enantiomerically pure ligands. The development of chiral-at-rhodium catalysts, for example, has involved the use of chiral auxiliaries to achieve high enantioselectivity. uni-marburg.de The adamantane framework can provide a rigid backbone for such ligands, potentially enhancing the stereocontrol in catalytic reactions.

Contributions to Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The adamantane group is a classic guest moiety in host-guest chemistry due to its size, shape, and hydrophobicity, readily forming inclusion complexes with various macrocyclic hosts.

The adamantane core of this compound and its derivatives is well-suited for forming stable inclusion complexes with host molecules like cyclodextrins, calixarenes, and cucurbiturils. thno.orgrsc.org The formation of these host-guest complexes is driven by non-covalent interactions, primarily the hydrophobic effect and van der Waals forces. thno.org The hydroxyl and carboxamide groups on the adamantane scaffold can provide additional interaction points, such as hydrogen bonding, which can enhance the stability and selectivity of the inclusion complex. mdpi.com The study of inclusion complexes involving adamantane derivatives and cyclodextrins is a well-established area, with the adamantyl moiety fitting snugly into the hydrophobic cavity of the cyclodextrin. ruc.dk

The ability to form stable host-guest complexes is crucial for various applications, including the development of drug delivery systems, sensors, and molecular machines. thno.orgrsc.org The specific recognition between the adamantane guest and a macrocyclic host can be used to control the assembly and disassembly of larger supramolecular structures. nih.gov

The principles of host-guest chemistry involving adamantane derivatives can be extended to direct the self-assembly of molecules into well-defined nanostructures. mdpi.comlbl.gov By functionalizing larger building blocks, such as polymers or DNA origami, with adamantane moieties and their complementary host molecules, it is possible to program their assembly into one-dimensional nanofibers, two-dimensional sheets, and three-dimensional networks. nih.gov

For example, DNA nanostructures have been assembled into long, 1D nanofibers by modifying DNA strands with adamantane and its high-affinity host, cucurbit mdpi.comuril (CB mdpi.com). nih.gov The strong and specific interaction between adamantane and CB mdpi.com drives the hierarchical assembly of the DNA origami monomers. nih.gov Similarly, the self-assembly of hydrophilic homopolymers can be directed by the presence of hydrophobic end groups, such as those derived from adamantane, leading to the formation of complex micelles and other nanostructures in aqueous solutions. tongji.edu.cn These self-assembled systems have potential applications in nanotechnology, materials science, and biomedicine. mdpi.com

Potential in Materials Science and Polymer Chemistry

The incorporation of the rigid and bulky adamantane structure into polymers can significantly influence their physical and chemical properties. Adamantane-containing polymers often exhibit enhanced thermal stability, improved mechanical strength, and higher glass transition temperatures. acs.org

The bifunctionality of this compound and its parent acid allows them to act as monomers or cross-linking agents in polymerization reactions. For example, 3-hydroxyadamantane-1-carboxylic acid can be used in the synthesis of coordination polymers. asianpubs.org When reacted with metal ions and suitable organic linkers, it can form extended one-, two-, or three-dimensional networks with intriguing topologies and potential applications in areas like catalysis, gas storage, and optoelectronics. asianpubs.org

A dinickel(II) complex has been synthesized using 3-hydroxyadamantane-1-carboxylic acid and 4,4'-bipyridine, which forms a robust twofold interpenetrated diamond structure. asianpubs.org Similarly, a zinc(II) coordination polymer has been created where the metal ion is coordinated to both the carboxylate and the deprotonated hydroxyl group of 3-hydroxyadamantane-1-carboxylate, as well as 4,4'-bipyridine, forming an infinite polymeric chain. nih.gov These examples demonstrate the potential of 3-hydroxyadamantane-1-carboxylic acid and by extension, its amide derivative, in the construction of functional coordination polymers. Furthermore, derivatives of 1,3-adamantanediol, which can be synthesized from 3-hydroxyadamantane-1-carboxylic acid, are used to create photosensitive resins with excellent heat resistance and materials for organic optoelectronics. acs.org

Role in Catalysis and Coordination Chemistry

The formation of metal complexes using This compound as a ligand and their subsequent catalytic applications are not documented in the reviewed sources. The corresponding carboxylic acid, 3-Hydroxyadamantane-1-carboxylic acid , has been successfully used to synthesize coordination polymers with metal ions like Nickel(II) and Zinc(II). asianpubs.orgnih.gov These materials are of interest for their potential applications in catalysis, gas storage, and as molecular magnets. asianpubs.org

There is no information regarding the specific design of ligands based on This compound for organometallic catalysis. The adamantane scaffold is generally considered valuable in catalyst design due to its bulk and rigidity. asianpubs.org Research into adamantane-based ligands for catalysis often involves the carboxylic acid or other functionalized derivatives, but not the specific 3-hydroxy-1-carboxamide compound. nih.govmdpi.com

Future Directions and Research Perspectives for 3 Hydroxyadamantane 1 Carboxamide

Emerging Synthetic Methodologies and Green Chemistry Advancements

Future synthetic efforts for 3-Hydroxyadamantane-1-carboxamide and its precursors are trending towards greater efficiency, scalability, and sustainability. Research is focused on optimizing existing routes and developing novel, greener alternatives.

A significant area of development lies in the synthesis of the key precursor, 3-hydroxyadamantane-1-carboxylic acid. Efficient one-pot methods that combine carboxylation and oxidation steps are being refined to maximize yield and simplify workflows for industrial-scale production. Innovations are aimed at replacing harsh reagents like concentrated sulfuric acid with more benign alternatives, such as recyclable ionic liquids, to minimize hazardous waste and corrosion issues. Furthermore, the adoption of flow chemistry represents a promising frontier, offering enhanced control over reaction parameters like temperature, particularly in exothermic carboxylation reactions, leading to improved safety and consistency.

Recent studies have demonstrated a practical and scalable synthesis of 1,3-adamantanediol (B44800) from 3-hydroxyadamantane-1-carboxylic acid, which involves a decarbonylation reaction that proceeds efficiently without a metal catalyst. acs.orgacs.org This method avoids the use of harsher mixed acids and large quantities of sodium hydroxide, presenting a more environmentally friendly pathway. acs.org

Another green approach gaining traction is the use of electrochemical methods. The electrochemical conversion of carboxylic acids, including 3-hydroxyadamantane-1-carboxylic acid, into other valuable chemical intermediates via anodic decarboxylative oxidation is being explored. chemrxiv.org These methods can reduce the reliance on chemical oxidants and offer alternative regioselective transformations.

Deeper Mechanistic Understanding of Chemical Transformations

A more profound understanding of the reaction mechanisms governing the transformations of the adamantane (B196018) scaffold is crucial for designing more selective and efficient syntheses. The reactivity of the adamantane core is often dominated by the formation of stable bridgehead carbocation intermediates.

Recent research has employed computational chemistry to investigate the mechanism of key transformations. For example, the decarbonylation of an acyl chloride intermediate derived from 3-hydroxyadamantane-1-carboxylic acid has been studied using Density Functional Theory (DFT) to elucidate the reaction pathway. acs.orgacs.org Such studies provide invaluable insights into transition states and reaction energetics.

The mechanism of the Ritter reaction, used to synthesize acylaminoadamantane derivatives from 3-hydroxyadamantane-1-carboxylic acid and a nitrile, is believed to proceed through an adamantyl carbocation. science.org.ge Similarly, the C-H functionalization of the adamantane core in highly acidic media, which can lead to the formation of 3-hydroxyadamantane-1-carboxylic acid as a product when certain reactions fail, highlights the central role of the adamantyl cation's stability and reactivity. mdpi.comnih.gov Understanding the factors that influence the formation and fate of this cation is key to controlling product distribution. Future research will likely focus on detailed kinetic and computational studies to map these reaction pathways, enabling more precise control over the synthesis of complex adamantane derivatives.

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational modeling is becoming an indispensable tool for predicting the properties and reactivity of adamantane derivatives, thereby accelerating the design of new molecules with desired functions.

Density Functional Theory (DFT) is being used to model various aspects of adamantane chemistry. For instance, DFT calculations can predict transition states for hydroxylation and carboxylation reactions and model the electronic effects of substituents on the adamantane cage. By calculating frontier molecular orbitals (HOMO/LUMO), researchers can correlate computational data with experimental reaction rates, providing a predictive framework for reactivity.